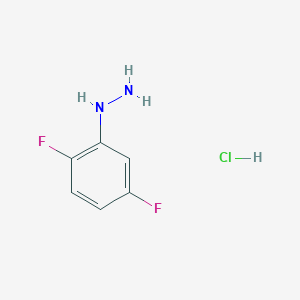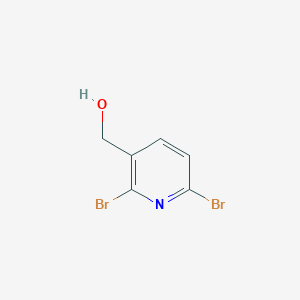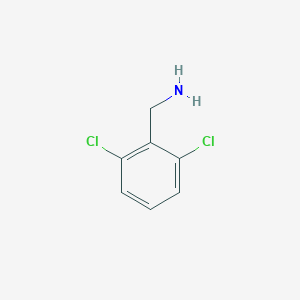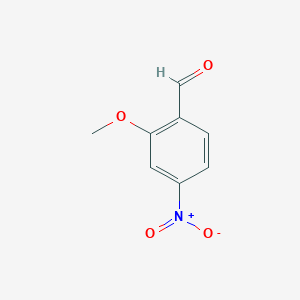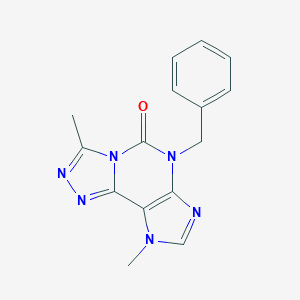
(2-Bromo-5-fluorophenyl)hydrazine hydrochloride
Übersicht
Beschreibung
(2-Bromo-5-fluorophenyl)hydrazine hydrochloride, also known as 2-BFH, is a compound used in organic synthesis, as a reagent and as a building block for the synthesis of other compounds. It is a colorless, crystalline solid with a melting point of 124-125 °C. This compound is widely used in organic synthesis, as it is a highly reactive and versatile reagent. It is used to synthesize a variety of compounds, including drugs, polymers, and other organic molecules.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probe Development for Biological and Environmental Samples A study has described the utilization of a ratiometric fluorescent probe, designed for the detection of hydrazine, in biological and water samples. This probe, featuring a large Stokes shift and low detection limit, highlights the potential of hydrazine derivatives like (2-Bromo-5-fluorophenyl)hydrazine hydrochloride in environmental monitoring and biological imaging (Zhu et al., 2019).
Derivative Synthesis for Structural Characterization Another research avenue involves the synthesis of 2-aryl-3-N-propanoyl-5-(2-bromo-5-fluorophenyl)-1,3,4-oxadiazoline derivatives from this compound. These derivatives have been studied for their structural properties, showcasing the chemical's role in the creation of structurally diverse compounds (Sheng-ping, 2006).
Complex Synthesis for Fluorescence Properties The compound has also been used in the synthesis of new acylhydrazone Cu(II) complexes. These complexes have been analyzed for their crystal structure and fluorescence properties, underscoring the potential of this compound in the field of materials science and molecular engineering (Chang-zheng, 2012).
Pharmaceutical Applications Additionally, certain derivatives synthesized from this compound have been screened for cytotoxic activity against tumor cell lines, indicating the chemical's potential in the development of therapeutic agents (Flefel et al., 2015).
Molecular Structure and Drug Interaction Studies The compound has also been used in the synthesis and characterization of various derivatives, such as 3-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-acetyl-2-pyrazoline. These derivatives have been studied for their molecular structure, Hirshfeld surface, spectral investigations, and molecular docking studies, suggesting the compound's relevance in drug design and interaction studies (Sathish et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P338, P351 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.
Eigenschaften
IUPAC Name |
(2-bromo-5-fluorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2.ClH/c7-5-2-1-4(8)3-6(5)10-9;/h1-3,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZCDIBJUUNWCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60481-35-8 | |
| Record name | Hydrazine, (2-bromo-5-fluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60481-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


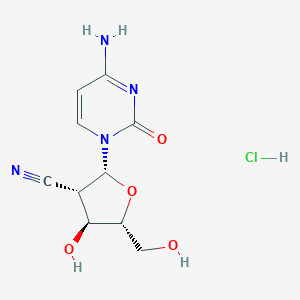




![(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B150999.png)
